PARP10/15-IN-3 vs. OUL35: 2.4-Fold Improved PARP10 Inhibitory Potency
PARP10/15-IN-3 (Compound 8a) demonstrates superior PARP10 inhibitory potency compared to the benchmark PARP10-selective inhibitor OUL35. In the same study that developed 8a, the parent compound OUL35 exhibited an IC50 of 230 nM against PARP10 [1]. PARP10/15-IN-3 achieved an IC50 of 140 nM, representing a 2.4-fold improvement in biochemical potency [1]. This enhancement stems from scaffold replacement—transitioning from OUL35's benzamide core to the 2,3-dihydrophthalazine-1,4-dione scaffold [1].
| Evidence Dimension | PARP10 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.14 µM (140 nM) |
| Comparator Or Baseline | OUL35: 0.23 µM (230 nM) in same study; literature values 0.329 µM (329 nM) |
| Quantified Difference | 1.6-fold to 2.4-fold improved potency relative to OUL35 |
| Conditions | Biochemical fluorescence-based assay with recombinant PARP10 catalytic domain |
Why This Matters
Higher potency enables lower working concentrations in cellular assays, reducing potential off-target effects and compound consumption for procurement.
- [1] Nizi MG, Maksimainen MM, Murthy S, Massari S, Alaviuhkola J, Lippok BE, Sowa ST, Galera-Prat A, Prunskaite-Hyyryläinen R, Lüscher B, Korn P, Lehtiö L, Tabarrini O. Potent 2,3-dihydrophthalazine-1,4-dione derivatives as dual inhibitors for mono-ADP-ribosyltransferases PARP10 and PARP15. Eur J Med Chem. 2022;237:114362. View Source
